molecular formula C21H21ClN4O3S B3007361 N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1171956-10-7

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No. B3007361
CAS RN: 1171956-10-7
M. Wt: 444.93
InChI Key: SHKOYLBERGSIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One application involves the synthesis and characterization of pyrazole-acetamide derivatives, leading to the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their hydrogen bonding influences on self-assembly processes and their significant antioxidant activities. Such research highlights the potential of pyrazole-acetamide derivatives in developing new antioxidant agents and in materials science for creating supramolecular architectures through specific coordination chemistry (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Another application area is in the development of novel sulfonamide derivatives with potential antimicrobial and antitumor activities. Research into these derivatives has shown promising results against specific cancer cell lines, indicating the therapeutic potential of N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide related compounds (Ghorab et al., 2015).

Synthesis and Evaluation of Anticonvulsant Agents

Research into the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores has been conducted to assess their anticonvulsant activities. This indicates the application of such compounds in the pharmaceutical field, particularly in the development of new treatments for epilepsy (Amir et al., 2011).

Antimicrobial Evaluation and Hemolytic Activity

The synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and their evaluation for antimicrobial and hemolytic activities showcase another area of application. These studies provide insight into the bioactivity of such compounds, which could be valuable in the development of new antimicrobial agents with low toxicity (Gul et al., 2017).

Anti-Inflammatory Activity

Additionally, novel derivatives have been synthesized for evaluating their anti-inflammatory activities, demonstrating the potential of N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide and its related compounds in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-16-5-2-1-4-15(16)13-23-20(27)14-26-18(19-6-3-11-30-19)12-17(24-26)21(28)25-7-9-29-10-8-25/h1-6,11-12H,7-10,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKOYLBERGSIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

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